Home > Products > Screening Compounds P77877 > POLA1 inhibitor 1
POLA1 inhibitor 1 -

POLA1 inhibitor 1

Catalog Number: EVT-10986734
CAS Number:
Molecular Formula: C26H27NO4
Molecular Weight: 417.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

POLA1 inhibitor 1 is a compound that targets the catalytic subunit of DNA polymerase alpha, known as POLA1. This enzyme plays a crucial role in DNA replication and repair, particularly in synthesizing RNA-DNA primers necessary for the initiation of DNA synthesis. Inhibition of POLA1 can lead to various biological effects, including increased sensitivity to DNA damage and modulation of cellular responses to replication stress.

Source and Classification

POLA1 inhibitor 1 is derived from research aimed at understanding the mechanisms of DNA replication and repair. It is classified as a small molecule inhibitor specifically targeting the POLA1 enzyme. The compound has been studied in various contexts, particularly in cancer research, where it demonstrates potential as a therapeutic agent by sensitizing cells to other treatments such as PARP inhibitors.

Synthesis Analysis

Methods and Technical Details

The synthesis of POLA1 inhibitor 1 typically involves organic chemistry techniques, including:

  • Reagent Selection: Choosing appropriate starting materials that can be modified to produce the desired inhibitor structure.
  • Reaction Conditions: Optimizing temperature, solvent, and time to facilitate the formation of specific bonds within the compound.
  • Purification Techniques: Employing chromatography methods such as high-performance liquid chromatography (HPLC) to isolate the final product from by-products and unreacted materials.

The detailed synthetic pathway often includes multiple steps of functional group transformations, ensuring that the final product possesses the necessary structural characteristics for effective POLA1 inhibition.

Molecular Structure Analysis

Structure and Data

The molecular structure of POLA1 inhibitor 1 can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

  • Molecular Formula: The exact molecular formula is determined through elemental analysis.
  • Structural Features: The compound typically features a core structure that includes functional groups essential for binding to the active site of POLA1.

Cryo-electron microscopy studies have also provided insights into how inhibitors interact with the POLA1 enzyme at a molecular level, revealing conformational changes upon binding.

Chemical Reactions Analysis

Reactions and Technical Details

POLA1 inhibitor 1 engages in specific chemical reactions that inhibit the activity of the POLA1 enzyme. Key reactions include:

  • Competitive Inhibition: The inhibitor competes with natural substrates for binding to the active site of POLA1.
  • Allosteric Modulation: In some cases, inhibitors may bind to sites other than the active site, causing conformational changes that reduce enzyme activity.

These interactions can be studied using kinetic assays that measure reaction rates in the presence and absence of the inhibitor.

Mechanism of Action

Process and Data

The mechanism by which POLA1 inhibitor 1 exerts its effects involves several key processes:

  • Inhibition of Primer Synthesis: By blocking POLA1 activity, the compound prevents the synthesis of RNA-DNA primers necessary for DNA replication.
  • Induction of Replication Stress: Inhibiting POLA1 leads to accumulation of single-stranded DNA (ssDNA) regions during replication, which can trigger cellular stress responses.
  • Synthetic Lethality: In cancer cells with deficiencies in other repair pathways (e.g., BRCA mutations), POLA1 inhibition can lead to increased cell death when combined with other treatments like PARP inhibitors.

Experimental data supporting these mechanisms often come from cellular assays measuring replication fork dynamics and cell viability under treatment conditions.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

POLA1 inhibitor 1 exhibits several notable physical and chemical properties:

  • Solubility: Typically soluble in organic solvents such as dimethyl sulfoxide (DMSO), with varying solubility in aqueous environments depending on its structure.
  • Stability: Stability under physiological conditions is crucial for its effectiveness; degradation pathways are often characterized during development.
  • Melting Point: Determined through differential scanning calorimetry or similar techniques, providing insights into thermal stability.

Characterization studies often reveal how these properties affect bioavailability and efficacy in biological systems.

Applications

Scientific Uses

POLA1 inhibitor 1 has significant applications in scientific research, particularly in:

  • Cancer Therapy Research: Used to study mechanisms of resistance to chemotherapy and enhance the efficacy of existing treatments by exploiting weaknesses in DNA repair pathways.
  • Molecular Biology Studies: Assists in elucidating the roles of DNA polymerase alpha in replication stress responses and cellular signaling pathways related to DNA damage.
  • Drug Development: Serves as a lead compound for developing new therapeutics targeting DNA repair mechanisms in cancer cells.

Research continues to explore additional applications, including potential uses in combination therapies targeting various cancers characterized by dysfunctional DNA repair systems.

Molecular Target Fundamentals of DNA Polymerase Alpha Catalytic Subunit in Oncogenesis

DNA polymerase alpha catalytic subunit (POLA1) serves as the essential catalytic core of the DNA polymerase alpha-primase complex, responsible for initiating DNA synthesis during replication. This complex synthesizes short RNA-DNA hybrid primers that facilitate the recruitment of processive DNA polymerases delta and epsilon for bulk DNA synthesis. The primase activity synthesizes approximately 10 ribonucleotides, after which POLA1 extends this primer with ~20 deoxyribonucleotides. This initiation mechanism is indispensable for the faithful replication of eukaryotic genomes during S phase [2] [6].

Dysregulation in Malignancy

Elevated POLA1 expression is a hallmark of proliferating cancer cells. Genomic analyses reveal POLA1 overexpression in glioblastoma multiforme, colorectal carcinoma, pancreatic adenocarcinoma, and other malignancies compared to normal tissues. This overexpression correlates with increased replication stress, genomic instability, and aggressive tumor phenotypes. In glioblastoma, POLA1 levels significantly exceed those in normal brain tissue (Oncomine database analysis), supporting its role in supporting uncontrolled proliferation . Mechanistically, cancer cells become critically dependent on POLA1 to manage replication fork stress and sustain rapid DNA synthesis. Inhibition triggers catastrophic DNA damage through unrepaired single-stranded DNA gaps, collapsed replication forks, and activation of dormant replication origins without adequate repair capacity [1] [8].

Synthetic Lethal Interactions

Synthetic lethality involving POLA1 provides a therapeutic rationale for targeted inhibition. Compromised ataxia telangiectasia and Rad3-related protein (ATR)–Checkpoint kinase 1 (CHK1) pathway function renders cancer cells hypersensitive to POLA1 suppression. This relationship was validated in ATR-deficient DLD-1 colorectal cancer cells, where chemical or small interfering RNA-mediated POLA1 inhibition induced:

  • S phase arrest: Failure to resolve replication stress
  • Apoptosis activation: Cleaved caspase 3, caspase 9, and poly(ADP-ribose) polymerase elevation
  • Mitotic catastrophe: Premature chromosome condensationConversely, POLA1 depletion sensitizes cancer cells to ATR/CHK1 inhibitors (e.g., AZD6738, VE-822), confirming bidirectional synthetic lethality. This interaction exploits the compensatory role of ATR-CHK1 signaling in stabilizing POLA1-deficient replication forks [1] [8].

Table 1: Synthetic Lethality Partners of POLA1 in Cancer Therapy

Synthetic Lethal TargetCancer ModelFunctional OutcomeValidation Method
Ataxia telangiectasia and Rad3-related proteinDLD-1 colorectal cancerApoptosis; S phase arrestChemical inhibition + small interfering RNA
Checkpoint kinase 1Pancreatic/colon cancer linesReduced IC~50~ of Checkpoint kinase 1 inhibitorsSmall interfering RNA sensitization
Histone deacetylase 11Hematologic malignanciesEnhanced interferon response; immunogenic cell deathDual inhibitors (MIR002/GEM144)

Properties

Product Name

POLA1 inhibitor 1

IUPAC Name

(E)-3-[4-[3-(1-adamantyl)-4-hydroxyphenyl]-3-[(E)-hydroxyiminomethyl]phenyl]prop-2-enoic acid

Molecular Formula

C26H27NO4

Molecular Weight

417.5 g/mol

InChI

InChI=1S/C26H27NO4/c28-24-5-3-20(22-4-1-16(2-6-25(29)30)10-21(22)15-27-31)11-23(24)26-12-17-7-18(13-26)9-19(8-17)14-26/h1-6,10-11,15,17-19,28,31H,7-9,12-14H2,(H,29,30)/b6-2+,27-15+

InChI Key

PLQNJDDLZLIMNK-DTHWQZMASA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=C(C=CC(=C4)C5=C(C=C(C=C5)C=CC(=O)O)C=NO)O

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)C4=C(C=CC(=C4)C5=C(C=C(C=C5)/C=C/C(=O)O)/C=N/O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.